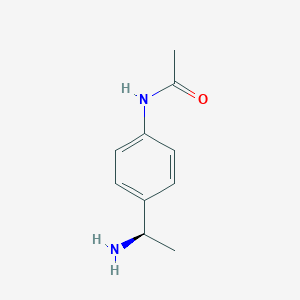

(R)-N-(4-(1-Aminoethyl)phenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[4-[(1R)-1-aminoethyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7(11)9-3-5-10(6-4-9)12-8(2)13/h3-7H,11H2,1-2H3,(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORYGMLNMVLIDS-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)NC(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)NC(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to (R)-N-(4-(1-Aminoethyl)phenyl)acetamide: Properties, Synthesis, and Applications

Foreword

In the landscape of modern drug discovery and development, the chirality of a molecule is a critical determinant of its pharmacological activity, efficacy, and safety profile. (R)-N-(4-(1-Aminoethyl)phenyl)acetamide, a chiral amine, represents a key building block with significant potential in the synthesis of complex pharmaceutical agents. This guide provides an in-depth exploration of its chemical and physical properties, outlines a strategic approach to its synthesis and chiral resolution, and discusses its potential applications for researchers, scientists, and professionals in the pharmaceutical industry. The methodologies and insights presented herein are grounded in established chemical principles and draw upon data from analogous structures to provide a robust and practical resource.

Physicochemical Properties

The precise physicochemical properties of this compound are not extensively documented in publicly available literature. However, by examining structurally related compounds, we can infer a reliable profile of its expected characteristics. These properties are fundamental for its handling, formulation, and integration into synthetic workflows.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Rationale/Reference |

| Molecular Formula | C10H14N2O | Based on its chemical structure. |

| Molecular Weight | 178.23 g/mol | Calculated from the molecular formula[1][2]. |

| Appearance | Off-white to light yellow crystalline powder | Typical appearance for similar phenylacetamide derivatives[1][3]. |

| Melting Point | 110-120 °C | Inferred from similar acetanilide structures[3]. |

| Boiling Point | >300 °C | Estimated based on related aromatic amides[3]. |

| Solubility | Soluble in methanol, ethanol, and DMSO; sparingly soluble in water. | Common solubility profile for polar organic compounds containing both amine and amide functionalities[1][3]. |

| pKa (amino group) | ~9-10 | Typical range for a primary benzylic amine. |

| LogP | ~1.5 - 2.5 | Estimated based on the presence of both polar and non-polar groups. |

Synthesis and Chiral Resolution: A Strategic Approach

The synthesis of enantiomerically pure this compound necessitates a strategy that can effectively control the stereochemistry at the chiral center. A plausible and efficient route involves the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic N-(4-(1-Aminoethyl)phenyl)acetamide

A common and effective method for the synthesis of the racemic compound is the reduction of an oxime intermediate.

Step-by-step Protocol:

-

Acetophenone Acylation: Start with 4'-aminoacetophenone. Protect the amino group via acetylation with acetic anhydride to yield 4'-acetylacetanilide.

-

Oximation: React the 4'-acetylacetanilide with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the corresponding oxime.

-

Reduction: Reduce the oxime to the primary amine using a suitable reducing agent, such as catalytic hydrogenation (e.g., H2/Pd-C) or a metal hydride (e.g., LiAlH4). This step yields the racemic N-(4-(1-aminoethyl)phenyl)acetamide.

Chiral Resolution

The separation of the (R) and (S) enantiomers can be achieved through classical resolution using a chiral resolving agent or by chiral chromatography.

Protocol for Classical Resolution:

-

Diastereomeric Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., ethanol, methanol). Add a stoichiometric amount of a chiral acid, such as (R)-(-)-mandelic acid or (+)-tartaric acid.

-

Fractional Crystallization: Allow the diastereomeric salts to crystallize. The differing solubilities of the two diastereomers will lead to the preferential crystallization of one.

-

Isolation and Liberation: Isolate the crystals by filtration. Liberate the desired (R)-enantiomer by treating the diastereomeric salt with a base (e.g., NaOH) to neutralize the chiral acid.

-

Extraction and Purification: Extract the free (R)-amine with an organic solvent and purify further if necessary.

Caption: Synthetic and Resolution Workflow.

Spectroscopic and Chromatographic Analysis

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the final product.

Spectroscopic Identification

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the acetyl group methyl protons, the methine proton of the ethyl group, and the methyl protons of the ethyl group. The amino and amide protons will also be present, with their chemical shifts being solvent-dependent.

-

¹³C NMR Spectroscopy: The carbon NMR will display distinct resonances for the aromatic carbons, the carbonyl carbon of the amide, and the aliphatic carbons of the ethyl group.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would likely show a prominent protonated molecular ion peak [M+H]⁺ at m/z 179.23.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine and the secondary amide, C=O stretching of the amide, and aromatic C-H and C=C stretching.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of the final product.

Illustrative HPLC Method:

-

Column: A chiral stationary phase column, such as one based on derivatized cellulose or amylose (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.

-

Expected Outcome: The (R) and (S) enantiomers will have different retention times, allowing for their separation and quantification to determine the enantiomeric excess (e.e.).

Caption: Chiral HPLC Analysis Workflow.

Potential Applications in Drug Development

This compound is a valuable chiral intermediate in the synthesis of more complex and pharmacologically active molecules. Its structural motifs are present in a variety of compounds investigated for therapeutic purposes.

-

Scaffold for Bioactive Molecules: The primary amine provides a reactive handle for further functionalization, allowing for its incorporation into larger molecular frameworks. The acetamide group can also be modified or may contribute to the binding of the final molecule to its biological target. The phenyl ring serves as a common scaffold in many drug molecules.

-

Asymmetric Synthesis: As a chiral building block, it enables the stereoselective synthesis of target molecules, which is crucial for optimizing pharmacological activity and minimizing off-target effects.

-

Precursor to Kinase Inhibitors and other APIs: Phenylacetamide derivatives are known to be part of the structure of various kinase inhibitors and other active pharmaceutical ingredients (APIs). The specific stereochemistry of the aminoethyl side chain can be critical for the specific and potent inhibition of the target enzyme.

Caption: Role as a Chiral Intermediate.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a chiral molecule with significant potential as a building block in pharmaceutical synthesis. While direct experimental data is sparse, a comprehensive understanding of its properties, synthesis, and analysis can be constructed from the study of analogous compounds. This guide provides a foundational framework for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, underscoring the critical importance of stereochemistry in the design and development of novel therapeutics.

References

-

Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (2022). International Journal of Science and Research (IJSR). [Link]

-

Synthesis of (R)-N-[1-(4-(phenylethynyl)phenyl)ethyl]acetamide by one-pot chemoenzymatic reaction. (n.d.). ResearchGate. [Link]

-

N-{4-[(E)-(4-Methylphenyl)iminomethyl]phenyl}acetamide. (n.d.). National Institutes of Health. [Link]

-

Chemical Properties of Acetamide, N-ethyl-N-phenyl- (CAS 529-65-7). (n.d.). Cheméo. [Link]

-

N-(4-(2-((2-Hydroxy-2-phenylethyl)amino)ethyl)phenyl)-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)acetamide. (n.d.). PubChem. [Link]

-

Acetamide, N-phenyl-. (n.d.). NIST WebBook. [Link]

-

N-(4-(Pyrrolidin-1-yl)phenyl)acetamide. (n.d.). PubChem. [Link]

-

Acetamide, N-[4-(3-piperidinyl)phenyl]-. (n.d.). PubChem. [Link]

-

Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. (2009). European Journal of Medicinal Chemistry. [Link]

-

N-(4-Ethylphenyl)acetamide. (n.d.). PubChem. [Link]

- Method and assays for quantitation of acetamide in a composition. (2010).

- Method for producing phenylacetamide compound. (n.d.).

-

Acetamide, N-phenyl-. (n.d.). NIST WebBook. [Link]

-

Acetamide, N-ethyl-N-phenyl-. (n.d.). US EPA. [Link]

-

Acetamide, N-ethyl-N-phenyl-. (n.d.). SIELC Technologies. [Link]

-

N-Phenylacetamide. (n.d.). ChemBK. [Link]

-

N-Ethylacetamide (HMDB0031215). (n.d.). Human Metabolome Database. [Link]

-

Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2018). MDPI. [Link]

-

N-(4-Sulfamoylphenyl)acetamide. (n.d.). National Institutes of Health. [Link]

-

Supplementary Information. (2014). The Royal Society of Chemistry. [Link]

-

Phenylacetamide, N-ethyl-N-(4-pyridylmethyl)-. (n.d.). PubChem. [Link]

Sources

An In-Depth Technical Guide to (R)-N-(4-(1-Aminoethyl)phenyl)acetamide: Synthesis, Resolution, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (R)-N-(4-(1-Aminoethyl)phenyl)acetamide, a valuable chiral building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes established chemical principles with practical insights to deliver a self-validating resource for laboratory application. We will delve into the identification, synthesis of the racemic precursor, its chiral resolution to isolate the desired (R)-enantiomer, and detailed analytical characterization.

Core Compound Identification and Properties

Precise identification is paramount in chemical research and development. The target compound, in its hydrochloride salt form, is a key chiral intermediate. While the free base is less commonly cataloged, the hydrochloride salts of both the racemate and the pure (R)-enantiomer are commercially available and are the common forms used in synthesis.

| Identifier | Racemic N-(4-(1-Aminoethyl)phenyl)acetamide Hydrochloride | This compound Hydrochloride |

| CAS Number | 120342-71-4[1] | 1414960-53-4[2][3][4] |

| Molecular Formula | C₁₀H₁₅ClN₂O | C₁₀H₁₅ClN₂O |

| Molecular Weight | 214.69 g/mol [1] | 214.69 g/mol [2][3] |

| IUPAC Name | N-(4-(1-Aminoethyl)phenyl)acetamide hydrochloride | This compound hydrochloride |

| SMILES | CC(C1=CC=C(C=C1)NC(C)=O)N.Cl | CN.Cl |

Strategic Synthesis of the Racemic Precursor

The synthesis of the racemic N-(4-(1-Aminoethyl)phenyl)acetamide is a logical prerequisite for isolating the (R)-enantiomer. A robust and scalable approach involves a two-step process starting from the commercially available 4'-aminoacetophenone. This strategy is predicated on protecting the aniline nitrogen via acetylation, followed by the conversion of the ketone to the desired primary amine.

Step 1: Acetylation of 4'-Aminoacetophenone

The initial step is the protection of the aniline nitrogen of 4'-aminoacetophenone as an acetamide. This is a standard and high-yielding reaction that serves two primary purposes: it prevents the aniline from interfering with the subsequent reduction of the ketone, and it installs the required acetamide functionality of the final product.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4'-aminoacetophenone in a suitable solvent such as glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add acetic anhydride to the cooled solution while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product, N-(4-acetylphenyl)acetamide.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

Step 2: Reductive Amination of N-(4-acetylphenyl)acetamide

The second step involves the conversion of the ketone group of N-(4-acetylphenyl)acetamide to a primary amine. A common and effective method for this transformation is reductive amination. In this process, the ketone is first condensed with an ammonia source to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.

Protocol:

-

In a pressure-rated reaction vessel, dissolve N-(4-acetylphenyl)acetamide in a suitable protic solvent, such as methanol or ethanol.

-

Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

-

Add a reducing agent. A common choice for this transformation is sodium cyanoborohydride (NaBH₃CN) due to its selectivity for the iminium ion over the ketone. Alternatively, catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.

-

Seal the vessel and stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC or LC-MS.

-

Once the reaction is complete, carefully quench any remaining reducing agent according to standard laboratory procedures.

-

Work up the reaction mixture by removing the solvent under reduced pressure. The crude product can then be purified by column chromatography or by forming the hydrochloride salt, which can often be purified by recrystallization. To form the hydrochloride salt, dissolve the crude free base in a suitable solvent like diethyl ether or ethyl acetate and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a solvent like isopropanol. The precipitated hydrochloride salt can be collected by filtration.

Chiral Resolution of Racemic N-(4-(1-Aminoethyl)phenyl)acetamide

With the racemic amine in hand, the next critical phase is the separation of the enantiomers to isolate the desired (R)-enantiomer. The most common and industrially scalable method for resolving chiral amines is through the formation of diastereomeric salts using a chiral resolving agent. Chiral carboxylic acids, such as tartaric acid and its derivatives, are frequently employed for this purpose[4][5]. The principle behind this technique is that the two enantiomers of the amine will react with a single enantiomer of the chiral acid to form two diastereomeric salts with different physical properties, most importantly, different solubilities in a given solvent system. This difference in solubility allows for their separation by fractional crystallization.

For the resolution of phenylethylamine derivatives, O,O'-diacyltartaric acid derivatives, such as (+)-O,O'-dibenzoyl-D-tartaric acid or (+)-O,O'-di-p-toluoyl-D-tartaric acid, are often effective resolving agents[5].

Protocol for Chiral Resolution:

-

Salt Formation:

-

Dissolve the racemic N-(4-(1-Aminoethyl)phenyl)acetamide free base in a suitable solvent, such as methanol or ethanol, with gentle heating.

-

In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (+)-O,O'-di-p-toluoyl-D-tartaric acid) in the same solvent, also with gentle heating.

-

Slowly add the solution of the resolving agent to the solution of the racemic amine with continuous stirring.

-

-

Fractional Crystallization:

-

Allow the resulting solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize. For optimal crystal formation and purity, it is crucial to avoid rapid cooling.

-

Further cool the mixture in an ice bath to maximize the yield of the precipitated salt.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. This first crop of crystals will be enriched in one of the diastereomers.

-

The enantiomeric excess (ee) of the amine in the crystalline salt should be determined by a suitable analytical method, such as chiral HPLC, after liberating the free amine from a small sample.

-

If the desired level of enantiomeric purity is not achieved in the first crystallization, one or more recrystallizations from the same or a different solvent system can be performed to enhance the purity.

-

-

Liberation of the Free Amine:

-

Once the diastereomeric salt has been purified to the desired level, the enantiomerically enriched amine can be liberated.

-

Suspend the diastereomeric salt in a biphasic system of water and an organic solvent, such as dichloromethane or ethyl acetate.

-

Add a base, such as a 1 M sodium hydroxide solution, to neutralize the chiral acid and deprotonate the amine, thus liberating the free amine into the organic layer.

-

Separate the organic layer, and extract the aqueous layer one or more times with the same organic solvent.

-

Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound as a free base.

-

-

Formation of the Hydrochloride Salt:

-

To prepare the stable hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

-

Add a solution of hydrogen chloride in a suitable solvent (e.g., HCl in isopropanol or diethyl ether) or bubble dry HCl gas through the solution until precipitation is complete.

-

Collect the solid this compound hydrochloride by vacuum filtration, wash with the solvent, and dry.

-

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound hydrochloride. The following spectroscopic techniques are fundamental for this purpose. The expected data presented here are based on the known spectral properties of the constituent functional groups and comparison with structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule.

-

Aromatic Protons: The protons on the para-substituted benzene ring will likely appear as two doublets in the range of δ 7.0-7.8 ppm.

-

Amide NH: The amide proton will typically appear as a singlet or a broad singlet in the downfield region, likely around δ 8.0-10.0 ppm.

-

Methine CH: The proton on the chiral carbon (CH-NH₂) is expected to be a quartet (due to coupling with the adjacent methyl group) in the range of δ 4.0-4.5 ppm.

-

Amine NH₂: The protons of the primary amine will likely appear as a broad singlet. In the hydrochloride salt, these will be NH₃⁺ protons and may be broader and further downfield.

-

Acetamide CH₃: The methyl protons of the acetamide group will be a sharp singlet around δ 2.0-2.2 ppm.

-

Ethyl CH₃: The methyl protons of the ethylamine side chain will appear as a doublet around δ 1.4-1.6 ppm, coupled to the methine proton.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon: The amide carbonyl carbon will be observed in the downfield region, typically around δ 168-172 ppm.

-

Aromatic Carbons: The carbons of the benzene ring will appear in the range of δ 115-145 ppm.

-

Chiral Carbon: The chiral carbon (CH-NH₂) is expected to be in the range of δ 45-55 ppm.

-

Methyl Carbons: The two methyl carbons (from the acetamide and ethyl groups) will be in the upfield region, typically between δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3250-3350 |

| N-H Stretch (Amine Salt) | 2800-3100 (broad) |

| C=O Stretch (Amide) | 1640-1680 |

| N-H Bend (Amide) | 1510-1550 |

| Aromatic C=C Stretch | 1450-1600 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For the free base, the expected molecular ion peak [M]⁺ would be at m/z 178.23. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ at m/z 179.24 would be observed. Fragmentation patterns would likely show losses of the aminoethyl side chain and the acetamide group.

Applications in Research and Drug Development

Chiral amines, particularly those with a phenylethylamine scaffold, are privileged structures in medicinal chemistry. They are key components in a vast array of biologically active molecules and approved drugs[6]. The (R)-enantiomer of N-(4-(1-Aminoethyl)phenyl)acetamide serves as a valuable chiral intermediate for the synthesis of more complex molecules where the stereochemistry at this position is crucial for biological activity.

The presence of both a primary amine and an acetamide group on a chiral scaffold allows for diverse downstream chemical modifications. The primary amine can be further functionalized to introduce different substituents, while the acetamide group can be hydrolyzed to reveal a free aniline for other transformations. This versatility makes it a desirable starting material for the construction of compound libraries for high-throughput screening in drug discovery programs.

Specifically, chiral aminoethylphenyl derivatives are of interest in the development of therapeutic agents targeting various receptors and enzymes in the central nervous system and other biological systems[2]. The precise three-dimensional arrangement of functional groups is often critical for optimal binding to a biological target, and the availability of enantiomerically pure building blocks like this compound is enabling for the development of stereochemically defined drug candidates.

Conclusion

This technical guide has provided a comprehensive overview of this compound, from its fundamental identifiers to a practical and scientifically grounded approach for its synthesis and characterization. By starting with the synthesis of the racemic precursor and employing a classical chiral resolution strategy, researchers can access this valuable enantiomerically pure building block. The detailed analytical characterization methods described herein provide a framework for ensuring the quality and identity of the final compound. The strategic importance of this and similar chiral amines in drug discovery underscores the utility of the information presented in this guide for scientists and professionals in the pharmaceutical and related industries.

References

-

MySkinRecipes. (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride. [Online] Available at: [Link]

-

Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - PMC - NIH. (2021-02-21). [Online] Available at: [Link]

- Smajlagić, A., Srabović, M., et al. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1033-1038.

-

Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - MDPI. [Online] Available at: [Link]

-

Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PubMed Central. [Online] Available at: [Link]

-

Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed. [Online] Available at: [Link]

-

The 1 H NMR spectra of a-phenylethylamine (a), calixarene carboxylic... - ResearchGate. [Online] Available at: [Link]

-

Onyx Scientific. Chiral Resolution Screening | Solid State. [Online] Available at: [Link]

-

Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - NIH. [Online] Available at: [Link]

-

New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - NIH. (2020-10-23). [Online] Available at: [Link]

- Google Patents. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.

-

(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions - ResearchGate. [Online] Available at: [Link]

-

Chemists Make Strides to Simplify Drug Design, Synthesis. (2016-09-14). [Online] Available at: [Link]

-

Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration - NIH. (2022-05-20). [Online] Available at: [Link]

-

National Institute of Standards and Technology. Acetamide, N-phenyl-. [Online] Available at: [Link]

-

The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Online] Available at: [Link]

-

Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. (2015-02-02). [Online] Available at: [Link]

-

500 MHz 1 H NMR spectra of 117.89 mM ( R/S )-1-phenylethylamine, with... - ResearchGate. [Online] Available at: [Link]

-

Mass spectrum of N-benzylacetamide. | Download Scientific Diagram - ResearchGate. [Online] Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Online] Available at: [Link]

-

Supporting Information For: S1 - DOI. [Online] Available at: [Link]

-

Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS. (2020-11-20). [Online] Available at: [Link]

-

N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Hydrochloride. [Online] Available at: [Link]

Sources

- 1. 120342-71-4|N-(4-(1-Aminoethyl)phenyl)acetamide hydrochloride|BLD Pharm [bldpharm.com]

- 2. (R)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride [myskinrecipes.com]

- 3. a2bchem.com [a2bchem.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]

- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]

An In-depth Technical Guide to the Solubility Profile of (R)-N-(4-(1-Aminoethyl)phenyl)acetamide

Prepared by: A Senior Application Scientist

Preamble: Charting the Course for a Novel Compound's Developability

In the landscape of pharmaceutical sciences, the journey from a promising molecule to a viable drug product is paved with critical physicochemical assessments. Among these, understanding the solubility profile of an active pharmaceutical ingredient (API) is paramount. This guide provides a comprehensive framework for characterizing the solubility of (R)-N-(4-(1-Aminoethyl)phenyl)acetamide , a chiral molecule with functional groups that suggest a complex and environment-dependent solubility behavior. While specific experimental data for this compound is not publicly available, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to meticulously determine its solubility profile. By synthesizing fundamental principles with field-proven methodologies, this guide is designed to empower you to generate a robust and reliable dataset, crucial for informed decision-making in preclinical and formulation development.

Part 1: The Molecule in Focus and the Imperative of Solubility

This compound is an organic molecule featuring a primary amine, an amide, and an aromatic ring, with a stereocenter at the ethylamine group.

-

Amine Group (-NH2): A weak base, its proneness to protonation will render the molecule's solubility highly dependent on pH.

-

Acetamide Group (-NHCOCH3): Capable of acting as both a hydrogen bond donor and acceptor, contributing to its potential solubility in polar protic solvents.

-

Phenyl Ring: A non-polar moiety that contributes to the hydrophobicity of the molecule.

-

Chiral Center: While not directly influencing intrinsic solubility, the specific stereoisomer can affect the crystal lattice energy of the solid form, which in turn can impact solubility.

A thorough understanding of this compound's solubility is not merely an academic exercise; it is a critical determinant of its therapeutic potential. Poor aqueous solubility can lead to low and erratic bioavailability, hindering its clinical efficacy.[1] Therefore, a comprehensive solubility profile is the bedrock upon which successful formulation strategies are built.

Part 2: The Theoretical Underpinnings of Solubility

The solubility of an organic compound is a complex interplay between its intrinsic properties and the external environment.[2] A predictive understanding of these factors is essential for designing efficient and meaningful experiments.

Solute-Solvent Interactions: The "Like Dissolves Like" Paradigm

The principle that "like dissolves like" is the cornerstone of solubility prediction.[3][4] It posits that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Polar Solvents (e.g., Water, Ethanol, Methanol): These solvents are characterized by their ability to form hydrogen bonds and engage in dipole-dipole interactions. The amine and amide groups of this compound can participate in hydrogen bonding, suggesting a degree of solubility in polar protic solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The phenyl ring of the target molecule will favor interactions with non-polar solvents.

-

Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents have dipole moments but do not donate hydrogen bonds. They can be effective at dissolving a wide range of compounds.

The overall solubility in a given solvent will be a balance between the contributions of the polar functional groups and the non-polar aromatic core.

The Profound Influence of pH

For an ionizable compound like this compound, pH is arguably the most critical factor governing its aqueous solubility. The primary amine group is basic and will be protonated at pH values below its pKa, forming a more soluble cationic species.[4]

The Solid State: Crystalline vs. Amorphous Forms

The arrangement of molecules in the solid state significantly impacts solubility.[5]

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms is known as polymorphism.[6] Different polymorphs can have different crystal lattice energies, leading to variations in their melting points and, crucially, their solubilities.[7][8] Generally, a metastable polymorph will exhibit higher kinetic solubility than the most stable form.[7]

-

Amorphous Form: This form lacks a long-range ordered crystal lattice. As a result, less energy is required to break the intermolecular bonds, leading to a higher apparent solubility compared to its crystalline counterparts.[5] However, amorphous forms are thermodynamically unstable and may convert to a more stable, less soluble crystalline form over time.

It is therefore imperative to characterize the solid form of the material being used in solubility studies.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

Understanding the difference between these two concepts is fundamental for accurate data interpretation.[9]

-

Thermodynamic Solubility (or Equilibrium Solubility): This is the maximum concentration of a solute that can be dissolved in a solvent at equilibrium.[10] It is a thermodynamically stable value and is the gold standard for solubility determination. The shake-flask method is designed to measure this value.[11][12]

-

Kinetic Solubility: This is often a measure of the concentration of a compound in solution when it begins to precipitate from a stock solution (typically in DMSO) upon addition to an aqueous buffer.[11] Kinetic solubility values are often higher than thermodynamic solubility, especially if the compound precipitates as a metastable or amorphous form.[13] While useful for high-throughput screening in early discovery, thermodynamic solubility is more relevant for drug development.

Part 3: A Practical Guide to Experimental Solubility Determination

This section provides detailed, self-validating protocols for determining the solubility profile of this compound.

The Gold Standard: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the most reliable technique for determining equilibrium solubility.[14][15]

Protocol: Shake-Flask Solubility Determination

-

Preparation:

-

Add an excess amount of solid this compound to a series of glass vials. The excess should be visually apparent throughout the experiment.

-

To each vial, add a precise volume of the desired solvent (e.g., purified water, pH-adjusted buffers, ethanol, etc.).

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C).[14]

-

Agitate the samples for a predetermined period. To ensure equilibrium is reached (a self-validating step), a time-to-equilibrium study should be conducted. This involves taking samples at various time points (e.g., 24, 48, and 72 hours) and analyzing the concentration. Equilibrium is reached when the concentration no longer increases over time.[14]

-

-

Sample Collection and Phase Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant.

-

Immediately separate the dissolved solute from any undissolved solid. This can be achieved by:

-

Filtration: Using a syringe filter (e.g., 0.22 µm PVDF) that has been validated for low drug binding.

-

Centrifugation: Centrifuge the sample at high speed and carefully collect the supernatant.

-

-

-

Analysis:

-

Quantify the concentration of the dissolved compound in the filtrate or supernatant using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

Analytical Quantification

A validated, stability-indicating analytical method is crucial for accurate solubility determination.

Protocol: HPLC-UV Method Development

-

Column and Mobile Phase Selection:

-

Start with a reverse-phase C18 column.

-

Select a mobile phase that provides good peak shape and retention time for the compound. A common starting point is a gradient of acetonitrile or methanol and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

-

Wavelength Selection:

-

Determine the wavelength of maximum absorbance (λmax) of the compound using a UV-Vis spectrophotometer or a diode array detector on the HPLC.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of known concentrations in the chosen solvent.

-

Inject the standards and plot the peak area versus concentration to generate a calibration curve. The curve should be linear over the expected concentration range of the solubility samples (R² > 0.99).

-

-

Sample Analysis:

-

Dilute the solubility samples as needed to fall within the linear range of the calibration curve.

-

Inject the diluted samples and determine their concentration from the calibration curve.

-

Protocol: UV-Vis Spectroscopy Method

-

Wavelength Selection:

-

Scan a solution of the compound across the UV-Vis spectrum to determine the λmax.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of known concentrations in the same solvent used for the solubility experiment.

-

Measure the absorbance of each standard at the λmax.

-

Plot absorbance versus concentration to create a calibration curve (Beer's Law plot). Ensure linearity (R² > 0.99).[16]

-

-

Sample Analysis:

-

Measure the absorbance of the filtered solubility samples (diluted if necessary).

-

Calculate the concentration using the equation of the line from the calibration curve.

-

High-Throughput Screening (HTS) Methods

For early-stage discovery, when compound availability is limited, HTS methods can provide rapid, albeit less precise, solubility estimates.

-

Laser Nephelometry: This technique measures the light scattered by undissolved particles in a solution.[17] It is a fast and automated method well-suited for microtiter plates, allowing for the rapid screening of kinetic solubility.

Part 4: Data Presentation and Interpretation

Systematic organization and clear presentation of solubility data are essential for its utility.

Table 1: Physicochemical Properties of this compound (Hypothetical)

| Property | Value | Method |

| Molecular Formula | C10H14N2O | - |

| Molecular Weight | 178.23 g/mol | - |

| pKa (predicted) | ~9.5 (amine) | ACD/Labs |

| logP (predicted) | ~1.5 | ACD/Labs |

| Solid Form | Crystalline Form I | XRPD |

Table 2: Thermodynamic Solubility of this compound at 25°C (Example Data)

| Solvent/Buffer | pH | Solubility (mg/mL) | Solubility (mM) |

| Purified Water | 6.8 | 0.5 | 2.8 |

| 0.1 M HCl | 1.2 | 50.0 | 280.5 |

| pH 4.5 Acetate Buffer | 4.5 | 45.0 | 252.5 |

| pH 7.4 Phosphate Buffer | 7.4 | 1.2 | 6.7 |

| Ethanol | N/A | 25.0 | 140.3 |

| Propylene Glycol | N/A | 15.0 | 84.2 |

Interpretation of the Solubility Profile:

-

pH-Solubility Curve: Plotting solubility (on a log scale) against pH will reveal the pH range of optimal solubility. For this compound, solubility is expected to be high at low pH and decrease significantly as the pH approaches and surpasses the pKa of the amino group.

-

Solvent Selection for Formulation: The data will guide the selection of appropriate solvents or cosolvent systems for liquid formulations.[18][19] For example, a high solubility in ethanol or propylene glycol suggests their potential use as cosolvents in an aqueous formulation.

-

Biopharmaceutics Classification System (BCS): The aqueous solubility at the pH of lowest solubility within the 1.2-6.8 range is used to classify the drug according to the BCS.[20][21] An API is considered highly soluble if the highest therapeutic dose can dissolve in 250 mL of aqueous media over this pH range.[20] This classification has significant regulatory implications for biowaivers.

Conclusion

This technical guide has outlined a comprehensive, scientifically rigorous approach to determining the solubility profile of this compound. By integrating theoretical principles with detailed, validated experimental protocols, researchers can generate the high-quality data necessary to navigate the complexities of drug development. A thorough understanding of the interplay between the molecule's structure, the solvent environment, and its solid-state properties is the key to unlocking its therapeutic potential and ensuring the development of a safe, effective, and reliable pharmaceutical product.

References

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

-

Al-Salami, H., & Butt, G. (2023). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

University of Sydney. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Veeprho. (2025, November 6). Effect of Polymorphism on Stability and Bioavailability of Formulations. Retrieved from [Link]

-

European Medicines Agency. (2020, February 10). ICH guideline M9 on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

-

Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

-

Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

- Shayan, M., & Acree, Jr., W. E. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In ADME-Tox Approaches. InTech.

-

Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

- Carrott, M. J., & Wai, C. M. (n.d.). UV-Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells.

- Al-kassas, R., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1), 1-11.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In ADME-Tox Approaches. InTech.

- Gonzalez-Alvarez, I., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 398.

- Iacob, A. A., et al. (2022). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics, 14(8), 1640.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

- Tim, C. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(5), 9-10.

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

- Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. American Pharmaceutical Review, 17(3), 10-15.

-

U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. Retrieved from [Link]

- Sathesh Babu, P. R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548.

-

PharmaCores. (2025, May 1). Polymorphism in Drugs: Why Crystal Forms Matter. Retrieved from [Link]

-

International Council for Harmonisation. (2020, March 3). M9: Biopharmaceutics Classification system-based Biowaivers. Retrieved from [Link]

- de Villiers, M. M., et al. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(7), 445-446.

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWaiver. Retrieved from [Link]

- Variankaval, N., et al. (2008). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Journal of Pharmaceutical Sciences, 97(11), 4660-4672.

- Yalkowsky, S. H., & Rubino, J. T. (1985). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Journal of Pharmaceutical Sciences, 74(4), 416-421.

- Takács-Novák, K., et al. (2013). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 83, 279-286.

- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ADMET & DMPK, 1(1), 1-16.

- Soni, A., et al. (2018). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology, 11(7), 2841-2844.

-

Daikin Chemicals. (2018, March 2). Measurement of water solubility for PFHXA. Retrieved from [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. veeprho.com [veeprho.com]

- 6. jocpr.com [jocpr.com]

- 7. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Why Polymorphism is Key in Drug Development! | PharmaCores [pharmacores.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. sciforum.net [sciforum.net]

- 11. enamine.net [enamine.net]

- 12. scispace.com [scispace.com]

- 13. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. who.int [who.int]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. researchgate.net [researchgate.net]

- 17. bmglabtech.com [bmglabtech.com]

- 18. Cosolvent - Wikipedia [en.wikipedia.org]

- 19. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ema.europa.eu [ema.europa.eu]

- 21. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Role of (R)-N-(4-(1-Aminoethyl)phenyl)acetamide in Asymmetric Synthesis: Application Notes and Protocols

Introduction: The Quest for Chirality in Modern Drug Discovery

In the landscape of pharmaceutical and life sciences research, the synthesis of enantiomerically pure compounds is a cornerstone of drug development. The biological activity of a chiral molecule is often exclusive to one of its enantiomers, with the other being inactive or, in some cases, eliciting undesirable side effects. This necessitates the development of robust and efficient methods for asymmetric synthesis. Chiral auxiliaries, temporary stereogenic units that guide the formation of a new chiral center, represent a powerful and reliable strategy to achieve high levels of stereocontrol.[1]

This technical guide delves into the application of (R)-N-(4-(1-Aminoethyl)phenyl)acetamide , a versatile chiral building block, in asymmetric synthesis. While structurally related to well-established auxiliaries like pseudoephedrine and (R)-1-phenylethylamine, this compound offers a unique combination of steric and electronic properties that can be harnessed to achieve high diastereoselectivity in key carbon-carbon bond-forming reactions.[2][3] We will explore its utility as a chiral auxiliary in diastereoselective alkylation reactions, providing detailed protocols and insights into the mechanistic underpinnings of the observed stereochemical outcomes.

Core Principles: The Chiral Amide Approach to Asymmetric Alkylation

The fundamental principle behind using this compound as a chiral auxiliary lies in its ability to form a chiral amide with a prochiral carboxylic acid derivative. The subsequent deprotonation of this amide at the α-carbon generates a chiral enolate. The inherent chirality of the auxiliary, positioned in close proximity to the enolate, effectively shields one of the enolate's faces, directing the approach of an incoming electrophile to the less sterically hindered face. This results in the formation of a new stereocenter with a predictable configuration.[4] The diastereoselectivity of this process is governed by the conformational rigidity of the transition state, which is influenced by the choice of base, solvent, and reaction temperature.

Workflow for Asymmetric Alkylation using this compound

The general workflow for employing this compound as a chiral auxiliary in asymmetric alkylation can be visualized as a three-stage process: amide formation, diastereoselective alkylation, and auxiliary cleavage.

Caption: General workflow for asymmetric alkylation.

Detailed Protocol: Diastereoselective Alkylation of a Propanoic Acid Derivative

This protocol details the asymmetric synthesis of a chiral carboxylic acid using this compound as the chiral auxiliary.

Part 1: Synthesis of the Chiral Amide

Objective: To couple propanoic acid with this compound to form the corresponding chiral amide.

Materials:

-

This compound

-

Propionyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude chiral amide.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the pure chiral amide.

Part 2: Diastereoselective Alkylation

Objective: To perform the diastereoselective alkylation of the chiral amide with an electrophile (e.g., benzyl bromide).

Materials:

-

Chiral amide from Part 1

-

Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene, freshly prepared or titrated

-

Benzyl bromide

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Standard laboratory glassware for anhydrous reactions and magnetic stirrer

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral amide (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.1 eq) dropwise to the stirred solution. Maintain the temperature at -78 °C.

-

Stir the resulting enolate solution at -78 °C for 1 hour.

-

Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.

-

Continue stirring at -78 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude alkylated amide.

-

Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.

-

Purify the product by column chromatography on silica gel.

Part 3: Cleavage of the Chiral Auxiliary

Objective: To cleave the chiral auxiliary to obtain the desired chiral carboxylic acid and recover the auxiliary.

Materials:

-

Alkylated amide from Part 2

-

Sulfuric acid, concentrated

-

1,4-Dioxane

-

Water

-

Diethyl ether

-

Aqueous sodium hydroxide solution (1 M)

-

Aqueous hydrochloric acid (1 M)

Procedure:

-

In a round-bottom flask, dissolve the alkylated amide (1.0 eq) in a mixture of 1,4-dioxane and water.

-

Add concentrated sulfuric acid (e.g., 4-6 M final concentration) to the solution.

-

Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12-24 hours, monitoring the hydrolysis by TLC.

-

After cooling to room temperature, basify the reaction mixture with 1 M NaOH solution to pH > 12 to deprotonate the carboxylic acid and protonate the amine of the auxiliary.

-

Extract the aqueous solution with diethyl ether (3x) to recover the chiral auxiliary in the organic phase.

-

Acidify the aqueous layer to pH < 2 with 1 M HCl to protonate the carboxylic acid.

-

Extract the acidified aqueous layer with diethyl ether (3x) to isolate the chiral carboxylic acid.

-

Combine the organic layers containing the carboxylic acid, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the final product.

-

Determine the enantiomeric excess (ee) of the carboxylic acid by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.

Mechanistic Rationale for Stereoselectivity

The high diastereoselectivity observed in the alkylation step can be attributed to the formation of a rigid, chelated transition state. Upon deprotonation with LDA, the lithium cation is believed to coordinate to both the enolate oxygen and the acetyl oxygen of the acetamide group on the chiral auxiliary. This chelation locks the conformation of the enolate, and the phenyl group of the auxiliary effectively blocks one face of the enolate. The electrophile then approaches from the less hindered face, leading to the preferential formation of one diastereomer.

Caption: A simplified model of the chelated transition state.

Data Presentation: Expected Outcomes

The following table summarizes typical results that can be expected from the asymmetric alkylation protocol described above, based on analogous systems.[2]

| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) of Carboxylic Acid |

| Benzyl bromide | >95:5 | >90% |

| Methyl iodide | >90:10 | >85% |

| Allyl bromide | >92:8 | >88% |

Note: The actual yields and stereoselectivities will depend on the specific substrate, electrophile, and reaction conditions. Optimization of temperature, solvent, and base may be required to achieve the best results.

Conclusion and Future Directions

This compound serves as an effective chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids via diastereoselective alkylation. The protocols outlined in this guide provide a robust starting point for researchers in drug discovery and organic synthesis. The straightforward nature of the reactions, coupled with the potential for high stereocontrol and the ability to recover the chiral auxiliary, makes this a valuable tool in the synthesis of enantiomerically enriched molecules. Future investigations could explore the application of this auxiliary in other asymmetric transformations, such as aldol additions and conjugate additions, further expanding its utility in the synthesis of complex chiral targets.

References

-

Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(16), 3957-3960. [Link]

-

Tahir, M. N., et al. (2011). N-{4-[(E)-(4-Methylphenyl)iminomethyl]phenyl}acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1717. [Link]

-

Ghosh, A. K., & Kass, J. (2010). Asymmetric Hetero Diels-Alder Reactions. Purdue University Department of Chemistry. [Link]

-

Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 843-847. [Link]

-

Feng, X., et al. (2019). Diastereodivergent asymmetric Michael-alkylation reactions using chiral N,N′-dioxide/metal complexes. Chemical Science, 10(3), 853-858. [Link]

-

Hernández-Torres, G., et al. (2017). Asymmetric Conjugate Addition of Ketones to Maleimides Organocatalyzed by a Chiral Primary Amine-Salicylamide. Molecules, 22(12), 2153. [Link]

-

Wang, Z.-J., et al. (2004). N-[2-(4-Nitrophenylamino)ethyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2096-o2097. [Link]

-

Mohamed-Ezzat, R. A., et al. (2024). Synthesis and crystal structure of N-phenyl-2-(phenyl-sulfan-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 4), 392-395. [Link]

-

Pál, R., et al. (2022). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry, 50(2), 53-58. [Link]

-

Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Kemija u industriji, 71(9-10), 513-519. [Link]

-

Zhang, Z., et al. (2024). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. Nature Communications, 15(1), 4786. [Link]

-

Lu, H., et al. (2015). Catalytic Asymmetric Umpolung Reactions of Imines. Journal of the American Chemical Society, 137(30), 9559-9562. [Link]

-

Basha, A., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345. [Link]

-

Mohamed-Ezzat, R. A., et al. (2024). Synthesis and crystal structure of N-phenyl-2-(phenyl-sulfan-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 80(4), 392-395. [Link]

-

Fülöp, F., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4945. [Link]

-

Hossain, M. L., et al. (2023). Asymmetric Reactions of N-Phosphonyl/Phosphoryl Imines. Molecules, 28(8), 3501. [Link]

-

Krishna, P. R., et al. (2007). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Letters in Organic Chemistry, 4(1), 44-47. [Link]

-

Wikipedia. (2023). Chiral auxiliary. [Link]

-

Zhang, Z., et al. (2024). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. Nature Communications, 15(1), 4786. [Link]

-

Pál, R., et al. (2022). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 50(2), 53-58. [Link]

-

Feng, X., et al. (2019). Diastereodivergent asymmetric Michael-alkylation reactions using chiral N,N′-dioxide/metal complexes. Chemical Science, 10(3), 853-858. [Link]

-

Palomo, C., et al. (2016). Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation. Catalysts, 6(12), 203. [Link]

-

Chen, J., et al. (2020). Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. Molecules, 25(24), 5900. [Link]

-

Rios, R., et al. (2014). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 19(6), 7867-7913. [Link]

-

Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 843-847. [Link]

Sources

Application Note: Chiral Quantification of (R)-N-(4-(1-Aminoethyl)phenyl)acetamide in Human Plasma using LC-MS/MS

Abstract

This application note presents a robust and validated method for the stereoselective quantification of (R)-N-(4-(1-Aminoethyl)phenyl)acetamide in human plasma. The accurate quantification of individual enantiomers is critical in drug development, as they often exhibit different pharmacological, pharmacokinetic, and toxicological profiles[1]. This protocol addresses the significant challenges posed by complex biological matrices through a streamlined sample preparation procedure involving protein precipitation (PPT) followed by solid-phase extraction (SPE). Chromatographic separation is achieved using a chiral stationary phase (CSP), and detection is performed via tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode, offering high selectivity and sensitivity[2][3]. The method is validated according to the principles outlined in the FDA's M10 Bioanalytical Method Validation guidance to ensure reliability and accuracy for clinical and nonclinical studies[4][5].

Introduction & Core Strategy

This compound is a chiral amine derivative. In pharmaceutical research, assessing the enantiomeric profile of a chiral drug in a biological system is paramount, as the inactive enantiomer (distomer) could contribute to side effects or place an unnecessary metabolic burden on the patient[1]. The primary challenge in this analysis is the complex nature of plasma, which contains high concentrations of proteins, lipids, and other endogenous components that can interfere with analysis and damage analytical instrumentation[6][7].

Our strategy is therefore twofold:

-

Rigorous Sample Cleanup: A multi-step sample preparation protocol is employed. We begin with protein precipitation using acetonitrile, a fast and effective method to remove the bulk of proteins[7][8]. This is followed by solid-phase extraction (SPE), a technique that provides a more targeted cleanup by separating the analyte from the remaining matrix components based on physicochemical interactions, thereby concentrating the analyte and improving method robustness[9][10].

-

Selective Analysis: High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is essential for the physical separation of the (R) and (S) enantiomers[1][11]. Coupling this with tandem mass spectrometry (LC-MS/MS) provides an orthogonal level of selectivity and sensitivity, allowing for precise quantification even at low concentrations typical in pharmacokinetic studies[12].

The overall analytical workflow is designed to be both robust for routine analysis and compliant with stringent regulatory standards.

Caption: High-level analytical workflow from sample receipt to final reporting.

Materials and Reagents

-

Analytes: this compound analytical standard, (S)-N-(4-(1-Aminoethyl)phenyl)acetamide, and a suitable stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d5.

-

Chemicals: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (18.2 MΩ·cm), Formic Acid (LC-MS grade), Ammonium Hydroxide.

-

Plasma: Blank human plasma, screened for interferences. Store at -70°C.

-

SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Agilent Bond Elut Plexa, 30 mg/1 mL).

-

Analytical Column: Chiral Stationary Phase (CSP) column (e.g., Daicel CHIRALPAK® IG or similar polysaccharide-based column), 3 µm, 2.1 x 100 mm.

-

Instrumentation:

-

HPLC or UHPLC system capable of binary gradient elution.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Experimental Protocols

Preparation of Standards and Quality Controls (QCs)

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (R)-enantiomer, (S)-enantiomer, and the SIL-IS in methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the (R)-enantiomer stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards (CS) and quality controls (QCs). Prepare a separate working solution for the (S)-enantiomer for selectivity checks.

-

Internal Standard (IS) Working Solution: Dilute the SIL-IS stock to a final concentration of 100 ng/mL in methanol. This solution will be used for protein precipitation.

-

Calibration Standards and QCs: Spike blank human plasma with the appropriate (R)-enantiomer working solutions to achieve the final desired concentrations. The spiking volume should not exceed 5% of the plasma volume. A typical concentration range might be 0.1 ng/mL to 100 ng/mL.

Sample Preparation: PPT followed by SPE

The causality for this two-step process is to first remove the majority of macromolecules via PPT, preventing them from clogging the SPE sorbent, and then use SPE for a more refined cleanup to remove phospholipids and other small-molecule interferences[9][13].

Caption: Detailed step-by-step sample preparation workflow.

Step-by-Step Protocol:

-

Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of the IS working solution (100 ng/mL in methanol). The organic solvent serves to precipitate the plasma proteins[7][8].

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 4,000 x g for 10 minutes to pellet the precipitated proteins.

-

While centrifuging, condition the SPE plate wells by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry out[14].

-

Carefully transfer the supernatant from step 4 to the conditioned SPE wells.

-

Pass the supernatant through the sorbent bed.

-

Wash the sorbent with 1 mL of 5% methanol in water to remove polar interferences.

-

Elute the analyte and IS with 1 mL of methanol into a clean collection plate.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (Mobile Phase A).

LC-MS/MS Conditions

The use of a chiral column is non-negotiable for separating enantiomers[1]. The mobile phase composition and gradient are optimized to achieve baseline resolution between the (R) and (S) enantiomers while maintaining good peak shape.

| LC Parameter | Setting |

| Column | Daicel CHIRALPAK® IG (3 µm, 2.1 x 100 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 35°C |

| Injection Vol. | 5 µL |

| Gradient Program | Time (min) |

| 0.0 | |

| 1.0 | |

| 6.0 | |

| 6.1 | |

| 7.0 | |

| 7.1 | |

| 9.0 |

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. The selection of precursor and product ions for MRM is critical for selectivity. For a phenethylamine derivative, fragmentation often occurs via the loss of ammonia (NH3) or cleavage adjacent to the nitrogen atom[15][16].

Sources

- 1. Chiral analysis - Wikipedia [en.wikipedia.org]

- 2. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. fda.gov [fda.gov]

- 5. labs.iqvia.com [labs.iqvia.com]

- 6. biotage.com [biotage.com]

- 7. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 8. agilent.com [agilent.com]

- 9. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Protein precipitation: A comprehensive guide | Abcam [abcam.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Troubleshooting & Optimization

identifying and minimizing byproducts in (R)-N-(4-(1-Aminoethyl)phenyl)acetamide synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (R)-N-(4-(1-Aminoethyl)phenyl)acetamide. This resource, designed for chemistry professionals, provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this chiral synthesis. As Senior Application Scientists, we aim to deliver not just protocols, but a foundational understanding of the reaction mechanisms and byproduct formation to empower you in your experimental work.

Troubleshooting Guide: Identifying and Minimizing Byproducts

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable protocols.

Question 1: My chiral HPLC analysis shows a significant peak corresponding to the (S)-enantiomer, resulting in low enantiomeric excess (ee). What are the primary causes and how can I improve the stereoselectivity?

Answer:

Low enantiomeric excess is a common challenge in asymmetric synthesis. The presence of the undesired (S)-enantiomer points to incomplete stereochemical control during the critical chiral induction step. The primary causes can be categorized as follows:

-

Suboptimal Catalyst System: The choice of chiral catalyst and its corresponding ligand is paramount. The catalyst's chiral environment dictates the facial selectivity of the reduction of the prochiral ketone, N-(4-acetylphenyl)acetamide. An inadequate match between the catalyst, ligand, and substrate can lead to a poorly organized transition state, diminishing the energy difference between the pathways leading to the (R) and (S) enantiomers.

-

Reaction Conditions: Temperature, pressure, and solvent can significantly influence the enantioselectivity. Higher temperatures can increase molecular motion and decrease the subtle energetic differences that govern stereoselectivity, leading to a loss of ee.

-

Racemization: The desired (R)-enantiomer, once formed, might undergo racemization under the reaction or workup conditions. This is particularly a risk if the benzylic proton is labile, which can be promoted by acidic or basic conditions.

Workflow for Diagnosing and Improving Enantioselectivity:

Caption: A decision-making workflow for troubleshooting and improving low enantiomeric excess.

Detailed Protocols for Improving Enantioselectivity:

-

Catalyst and Ligand Screening: A systematic screening of chiral ligands is often necessary. For ruthenium-, rhodium-, or iridium-based catalysts commonly used in asymmetric transfer hydrogenation, ligands from the BINAP, DuPhos, or Josiphos families can be evaluated.

-

Temperature Optimization: Set up a series of parallel reactions at different temperatures (e.g., -20 °C, 0 °C, room temperature). Analyze the ee of each reaction to determine the optimal temperature for stereoselectivity.

-

Solvent Screening: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, consequently, the enantioselectivity. Screen a range of solvents such as methanol, ethanol, isopropanol, and dichloromethane.

Question 2: Besides the (S)-enantiomer, my reaction mixture shows several other impurities. What are the likely byproducts and how can I minimize their formation?

Answer:

The formation of byproducts other than the undesired enantiomer is a strong indicator of side reactions occurring in parallel to the main synthetic route. The most common byproducts in the synthesis of this compound via asymmetric reduction or reductive amination of N-(4-acetylphenyl)acetamide are:

-

N-(4-(1-Hydroxyethyl)phenyl)acetamide: This is the alcohol intermediate formed from the reduction of the ketone. Its presence in the final product suggests incomplete amination or that the reduction of the ketone is faster than the subsequent imine formation and reduction in a one-pot reductive amination.

-